6-Amino-4-chloro-nicotinic acid ethyl ester
Overview
Description
“6-Amino-4-chloro-nicotinic acid ethyl ester” is a chemical compound with the CAS Number: 1824285-14-4 . It has a molecular weight of 200.62 and its IUPAC name is ethyl 6-amino-4-chloronicotinate . It appears as a light yellow solid .
Molecular Structure Analysis
The molecular formula of “6-Amino-4-chloro-nicotinic acid ethyl ester” is C8H9ClN2O2 . The InChI code for this compound is 1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11) .Physical And Chemical Properties Analysis
The physical form of “6-Amino-4-chloro-nicotinic acid ethyl ester” is a light yellow solid . It has a molecular weight of 200.62 g/mol .Scientific Research Applications
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: “6-Amino-4-chloro-nicotinic acid ethyl ester” is a potential inhibitor of the carbonic anhydrase III (CAIII) enzyme . CAIII is an emerging pharmacological target for the management of dyslipidemia and cancer progression .
- Methods of Application or Experimental Procedures: The activity of 6-substituted nicotinic acid analogs against carbonic anhydrase III was studied using size-exclusion chromatography . The appearance of a concentration-dependent vacancy peak was indicative of binding with CAIII . Chromatographic and docking studies revealed that the carboxylic acid of the ligand is essential for binding via coordinate bond formation with Zn +2 ion in the enzyme active site .
- Results or Outcomes: The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity . Utilizing the weak esterase activity of CAIII, the inhibitory mode of 6-substituted nicotinic acid was confirmed .
Safety And Hazards
The safety information available indicates that “6-Amino-4-chloro-nicotinic acid ethyl ester” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
ethyl 6-amino-4-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWKGNHWBXGHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-chloro-nicotinic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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